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Abstract
Pyridin-4-YL-methanethiol (CAS No. 1822-53-3) is a pivotal building block in medicinal

chemistry and materials science, primarily owing to its versatile chemical functionalities: a

nucleophilic thiol group and a pyridine ring capable of hydrogen bonding and metal

coordination.[1][2] Its role as a synthetic intermediate in the development of novel

pharmaceuticals and agrochemicals underscores the critical need for unambiguous structural

confirmation and purity assessment.[1] This guide provides a comprehensive analysis of the

core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass

Spectrometry (MS)—required for the definitive characterization of this compound. We delve

into the theoretical underpinnings of each technique, present validated experimental protocols,

and offer expert interpretation of the resulting spectral data. This document is intended for

researchers, chemists, and quality control specialists engaged in the synthesis, development,

and analysis of pyridine-containing scaffolds.

Molecular Structure and Physicochemical
Properties
Pyridin-4-YL-methanethiol, also known as 4-(mercaptomethyl)pyridine, possesses a

molecular formula of C₆H₇NS and a molecular weight of 125.19 g/mol .[3] The structure
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features a methylene (-CH₂-) bridge linking a thiol (-SH) group to the C4 position of a pyridine

ring. This unique arrangement dictates its chemical reactivity and provides distinct

spectroscopic signatures.

Property Value Source

CAS Number 1822-53-3 [3]

Molecular Formula C₆H₇NS [4]

Molecular Weight 125.19 g/mol [3]

Boiling Point 109-111 °C (at 8 Torr) [1]

IUPAC Name pyridin-4-ylmethanethiol [3]

Infrared (IR) Spectroscopy: Probing Functional
Groups
Expertise & Experience: FT-IR spectroscopy is the first line of analysis for functional group

identification. For Pyridin-4-YL-methanethiol, the primary diagnostic signals are the S-H

stretch of the thiol and the various vibrations associated with the 4-substituted pyridine ring.

The absence of strong absorptions in the O-H region (~3200-3600 cm⁻¹) and the C=O region

(~1650-1800 cm⁻¹) is a crucial indicator of sample purity, confirming the absence of common

oxidation byproducts or starting material contaminants.

Experimental Protocol: FT-IR Data Acquisition (Neat
Liquid)

Sample Preparation: Ensure the sample is dry, as moisture can introduce a broad O-H

signal. Place one drop of Pyridin-4-YL-methanethiol (a colorless to slightly yellow liquid)

directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

Apparatus Setup: Place a second salt plate on top of the first to create a thin liquid film.

Background Scan: Place the assembled plates into the spectrometer's sample holder and

run a background scan to subtract atmospheric H₂O and CO₂ signals.
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Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Sample Preparation Data Acquisition Data Processing

Place drop of liquid sample
on NaCl plate

Create thin film with
second NaCl plate

Acquire Background
Spectrum (Air)

Insert into
Spectrometer Acquire Sample

Spectrum Baseline Correction Identify Peak
Frequencies (cm⁻¹)

Click to download full resolution via product page

Figure 1: Standard workflow for FT-IR analysis of a liquid sample.

Interpretation of Predicted IR Spectrum
The following table summarizes the expected characteristic absorption bands for Pyridin-4-YL-
methanethiol, based on established frequencies for its constituent functional groups.
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Wavenumber
(cm⁻¹)

Vibration Type Intensity
Rationale &
Comments

~3050-3010 Aromatic C-H Stretch Medium-Weak

Characteristic of sp²

C-H bonds on the

pyridine ring.[5]

~2930, ~2850 Aliphatic C-H Stretch Medium-Weak

Symmetric and

asymmetric stretching

of the methylene (-

CH₂) group.

~2550 S-H Stretch Weak

This is the definitive

peak for the thiol

group. It is often weak

and can be broad.[6]

Its presence is a key

identifier.

~1600, ~1560, ~1480
C=C, C=N Ring

Stretch
Strong-Medium

Aromatic ring

stretching vibrations

are characteristic of

the pyridine moiety.[7]

~1420 CH₂ Scissoring Medium
Bending vibration of

the methylene group.

~810
C-H Out-of-Plane

Bend
Strong

Strong band indicative

of 1,4-disubstitution

(para) on an aromatic

ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity

of a molecule. For Pyridin-4-YL-methanethiol, ¹H NMR will confirm the substitution pattern of

the pyridine ring and the presence of the methylene and thiol protons. The key is to observe the

characteristic AA'BB' or doublet-of-doublets pattern for the aromatic protons, a singlet for the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://bcpw.bg.pw.edu.pl/Content/3747/bulletin_de_lacademie_polonaise_des_sciences_1964_nr9_s615.pdf
https://www.researchgate.net/figure/IR-absorbance-spectra-for-methanethiol-peaks-at-lower-wavenumbers-2550cm-correspond_fig3_348590487
https://www.researchgate.net/figure/A-FT-IR-spectra-of-a-pure-pyridine-b-pyridine-bmimBF-4-15-by-vol-c_fig2_8907175
https://www.benchchem.com/product/b154844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CH₂ group, and a triplet for the SH proton (which couples to the adjacent CH₂). ¹³C NMR will

confirm the number of unique carbon environments.

Experimental Protocol: NMR Sample Preparation and
Acquisition

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g.,

Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is a common first choice.

Sample Preparation: Dissolve approximately 5-10 mg of Pyridin-4-YL-methanethiol in ~0.6

mL of the chosen deuterated solvent in a clean, dry NMR tube.

Internal Standard: The solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C)

typically serves as the internal reference. Alternatively, a small amount of tetramethylsilane

(TMS) can be added (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and

shimmed to optimize magnetic field homogeneity.

Data Acquisition:

¹H NMR: Acquire a 1D proton spectrum. A standard acquisition might involve a 30° pulse

angle, a 1-2 second relaxation delay, and 8-16 scans.

¹³C NMR: Acquire a 1D carbon spectrum using proton decoupling. Due to the lower natural

abundance and sensitivity of ¹³C, more scans (e.g., 128-1024) are typically required.

Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform

baseline correction. Integrate the ¹H NMR signals and pick all peaks.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b154844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 5-10 mg Sample
in ~0.6 mL Deuterated Solvent

Transfer to NMR Tube

Place in Spectrometer

Tune and Shim Instrument

Acquire ¹H and ¹³C Spectra

Process Data (FT, Phasing,
Baseline Correction)

Analyze Spectra
(Chemical Shift, Integration, Multiplicity)

Click to download full resolution via product page

Figure 2: General workflow for NMR sample preparation and analysis.

Interpretation of Predicted ¹H NMR Spectrum (500 MHz,
CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
Comments

~8.50 Doublet (d) 2H H-2, H-6

Protons ortho to

the nitrogen in a

pyridine ring are

deshielded and

appear far

downfield.[8]

They are

equivalent due to

symmetry.

~7.25 Doublet (d) 2H H-3, H-5

Protons meta to

the nitrogen are

less deshielded.

They are also

equivalent.

~3.70 Doublet (d) 2H -CH₂-

The methylene

protons are

adjacent to the

electron-

withdrawing

pyridine ring and

the sulfur atom.

They will be split

by the thiol

proton.

~1.70 Triplet (t) 1H -SH The thiol proton

signal is variable

and can be

broad. It couples

to the two

adjacent

methylene

protons, resulting

in a triplet. Its
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position can shift

with

concentration

and temperature.

Interpretation of Predicted ¹³C NMR Spectrum (125 MHz,
CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale & Comments

~150.0 C-2, C-6

Carbons adjacent to the

nitrogen are significantly

deshielded.[9][10]

~149.0 C-4
The substituted carbon (ipso-

carbon) appears downfield.

~122.0 C-3, C-5

These carbons show a

chemical shift typical for sp²

carbons in a pyridine ring.[9]

[10]

~35.0 -CH₂-
Aliphatic carbon attached to

sulfur and an aromatic ring.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound,

serving as a final confirmation of its identity. Electron Ionization (EI) is a common technique that

also yields a reproducible fragmentation pattern, or "fingerprint," which can be used for

structural elucidation. For Pyridin-4-YL-methanethiol, we expect a strong molecular ion peak

(M⁺) at m/z 125. The most logical fragmentation pathway involves the cleavage of the benzylic

C-S bond, which is typically the weakest bond, leading to a stable pyridin-4-ylmethyl cation.

Experimental Protocol: GC-MS with Electron Ionization
(EI)
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent like dichloromethane or ethyl acetate.

GC Method: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph. Use a suitable

column (e.g., DB-5) and a temperature program that allows for the elution of the analyte as a

sharp peak (e.g., ramp from 50°C to 250°C).

MS Method: The eluent from the GC is directed into the ion source of the mass

spectrometer.

Ionization: Use standard Electron Ionization (EI) at 70 eV.

Analysis: Scan a mass range appropriate for the analyte (e.g., m/z 35-300).

Data Analysis: Identify the molecular ion peak in the mass spectrum corresponding to the

analyte's GC peak. Analyze the major fragment ions.

[C₆H₇NS]⁺˙
m/z = 125

Molecular Ion

[C₆H₆N]⁺
m/z = 92

Pyridin-4-ylmethyl cation

- SH˙

[SH]˙
(Neutral Loss)

Click to download full resolution via product page

Figure 3: Predicted primary fragmentation pathway for Pyridin-4-YL-methanethiol under EI-
MS.

Interpretation of Predicted Mass Spectrum (EI)
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m/z Proposed Fragment Rationale & Comments

125 [C₆H₇NS]⁺˙

Molecular Ion (M⁺). Its

presence confirms the

molecular weight.[3]

92 [C₆H₆N]⁺

Base Peak. Loss of the •SH

radical (33 Da) from the

molecular ion. This fragment

(pyridin-4-ylmethyl cation) is

highly stabilized by the

aromatic ring and is expected

to be the most abundant ion.

91 [C₆H₅N]⁺˙
Loss of H₂S from the

molecular ion.

65 [C₅H₅]⁺

Fragmentation of the pyridine

ring, a common pathway for

pyridine derivatives.

Conclusion
The structural elucidation of Pyridin-4-YL-methanethiol is reliably achieved through a

synergistic application of IR, NMR, and MS. IR spectroscopy confirms the key S-H and pyridine

functional groups. High-resolution NMR provides an unambiguous map of the proton and

carbon skeleton, confirming the 4-substitution pattern. Finally, mass spectrometry validates the

molecular weight and reveals a characteristic fragmentation pattern dominated by the stable

pyridin-4-ylmethyl cation. Together, these techniques provide a robust and self-validating

system for the comprehensive characterization of this important chemical entity, ensuring its

identity and purity for downstream applications in research and development.

References
LookChem. Cas 1822-53-3, PYRIDIN-4-YL-METHANETHIOL. [Link]
ChemWhat. PYRIDIN-4-YL-METHANETHIOL CAS#: 1822-53-3. [Link]
PubChem. Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602. [Link]
Kennedy, B. P., & Lever, A. B. P. (1972). Studies of the Metal–Sulfur Bond. Complexes of the
Pyridine Thiols. Canadian Journal of Chemistry, 50(21), 3488-3503. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/13092602
https://www.benchchem.com/product/b154844?utm_src=pdf-body
https://www.benchchem.com/product/b154844?utm_src=pdf-body
https://www.benchchem.com/product/b154844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Evans, I. P., & Wilkinson, G. (1974). Complexes of pyridine-2-thiol with some transition
metals. Journal of the Chemical Society, Dalton Transactions, (9), 946-951. [Link]
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) for
Pyridine. [Link]
Hudson, R. L., & Gerakines, P. A. (2018). Infrared spectra and optical constants of solid
methanethiol (CH3SH): A new assignment for its ν6 mode. Icarus, 314, 114-119. [Link]
Pipzine Chemicals.
Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of
Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques,
13(10), 671-676. [Link]
ResearchGate. A FT-IR spectra of (a) pure pyridine.... [Link]
Onysko, M. Y., et al. (2019). Determination of the Binding Situation of Pyridine in Xylan
Sulfates by Means of Detailed NMR Studies. Macromolecular Chemistry and Physics,
221(1), 1900327. [Link]
ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. lookchem.com [lookchem.com]

2. cdnsciencepub.com [cdnsciencepub.com]

3. Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. chemwhat.com [chemwhat.com]

5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. d-nb.info [d-nb.info]

9. researchgate.net [researchgate.net]

10. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b154844?utm_src=pdf-custom-synthesis
https://www.lookchem.com/404.htm
https://cdnsciencepub.com/doi/10.1139/v72-563
https://pubchem.ncbi.nlm.nih.gov/compound/13092602
https://pubchem.ncbi.nlm.nih.gov/compound/13092602
https://www.chemwhat.com/pyridin-4-yl-methanethiol-cas-1822-53-3/
https://bcpw.bg.pw.edu.pl/Content/3747/bulletin_de_lacademie_polonaise_des_sciences_1964_nr9_s615.pdf
https://www.researchgate.net/figure/IR-absorbance-spectra-for-methanethiol-peaks-at-lower-wavenumbers-2550cm-correspond_fig3_348590487
https://www.researchgate.net/figure/A-FT-IR-spectra-of-a-pure-pyridine-b-pyridine-bmimBF-4-15-by-vol-c_fig2_8907175
https://d-nb.info/1260773817/34
https://www.researchgate.net/figure/C-NMR-chemical-shifts-d-ppm-of-pyridine-in-various-solvents-208_tbl1_228591578
https://www.chemicalbook.com/SpectrumEN_110-86-1_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic data of Pyridin-4-YL-methanethiol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154844#spectroscopic-data-of-pyridin-4-yl-
methanethiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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